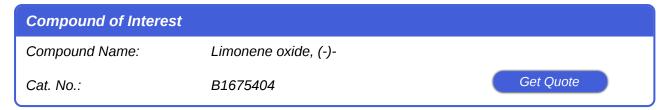


A Comparative Analysis of Experimental and Theoretical Data for (-)-Limonene Oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for the chiral molecule (-)-Limonene oxide. By objectively comparing measured physical and spectroscopic properties with data derived from computational models, this document aims to provide researchers with a robust understanding of the molecule's characteristics, aiding in its application in chemical synthesis and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key experimental and theoretical data for (-)-Limonene oxide, facilitating a direct comparison of its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties



Property	Experimental Value	Theoretical Value
Molecular Formula	C10H16O	C10H16O
Molecular Weight	152.23 g/mol [1]	152.23 g/mol
Boiling Point	113-114 °C at 50 mmHg[2][3]	Not available
Density	0.929 g/mL at 25 °C[2][3][4][5]	Not available
Refractive Index (n20/D)	1.466[2][3][4]	Not available
Optical Rotation	Data for the (+) enantiomer is available, but specific values for the (-) enantiomer require direct measurement.	Calculations are conformation- dependent; a weighted average based on conformer population is necessary.[6]

Table 2: Spectroscopic Data - Infrared (IR) Spectroscopy

Selected experimental infrared absorption bands are compared with theoretically calculated vibrational frequencies. Theoretical frequencies are often scaled to better match experimental values.

Experimental Wavenumber (cm ⁻¹)	Theoretical (Scaled) Wavenumber (cm ⁻¹)	Vibrational Assignment
3088	3027	vas(C-H)
2999	3025	vas(C-H)
~1640	Not specified	C=C stretch[7][8]
~840	Not specified	Epoxide ring vibration[8][9]

Note: A detailed comparison of experimental and theoretical IR and Raman spectra for S-(-)-limonene oxide can be found in research literature, often involving calculations at the B3LYP/cc-pVDZ level of theory.[10][11]

Table 3: Spectroscopic Data - Nuclear Magnetic Resonance (NMR) Spectroscopy



Key experimental ¹H and ¹³C NMR chemical shifts are presented. Theoretical calculations of NMR shifts are highly dependent on the computational method and the solvent model used.

Nucleus	Experimental Chemical Shift (ppm)	Theoretical Chemical Shift (ppm)
¹³ C	149.2, 109.1, 60.6, 57.5, 40.7, 30.7, 25.9, 23.1, 21.1, 20.2[12]	Dependent on the level of theory and conformer populations.[6]
¹ H	4.7 (2H), 3.0 (1H), 1.3 (3H), various signals between 1.5- 2.1 (6H)[12]	Dependent on the level of theory and conformer populations.[6]

Table 4: Spectroscopic Data - Mass Spectrometry (MS)

The table lists the major experimental mass-to-charge ratios (m/z) observed in the mass spectrum of limonene oxide.

Experimental m/z	Relative Intensity	Fragmentation Pathway
152	[M] ⁺	Molecular Ion
137	High	[M-CH ₃] ⁺
109	High	Further fragmentation
95	High	Further fragmentation
67	High	Further fragmentation
43	High	Further fragmentation

Note: The fragmentation pattern can be complex and is influenced by the ionization method used.

Experimental Protocols

The experimental data cited in this guide are typically obtained using the following standard methodologies:



- 1. Gas Chromatography-Mass Spectrometry (GC-MS):
- Sample Preparation: (-)-Limonene oxide is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 250 °C) to ensure separation of components.
- MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer scans a mass range of m/z 40-400.
- Data Analysis: The retention time is used for identification relative to standards, and the mass spectrum is compared to library data for confirmation.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: A few milligrams of (-)-Limonene oxide are dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: ¹H and ¹³C spectra are acquired using standard pulse sequences.
- Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Coupling constants and integration values are analyzed to elucidate the structure.
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
- Instrumentation: An FTIR spectrometer.

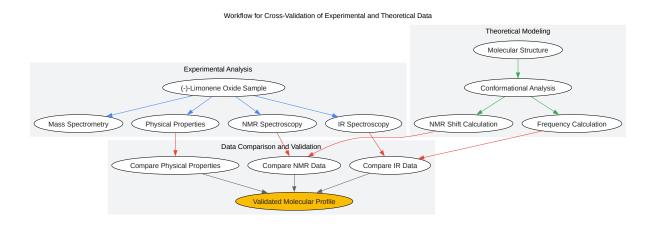


- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
- Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes in the molecule.
- 4. Optical Rotation:
- Sample Preparation: A solution of known concentration of (-)-Limonene oxide in a specified solvent (e.g., ethanol or chloroform) is prepared.
- Instrumentation: A polarimeter.
- Data Acquisition: The angle of rotation of plane-polarized light (typically at the sodium D-line,
 589 nm) is measured at a specific temperature.
- Data Analysis: The specific rotation is calculated based on the observed rotation, concentration, and path length.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a given molecule like (-)-Limonene oxide.





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Caption: Workflow for comparing experimental and theoretical data.

Conclusion

The cross-validation of experimental and theoretical data for (-)-Limonene oxide reveals a strong correlation, providing a high degree of confidence in its structural and electronic properties. While experimental data provides real-world measurements, theoretical calculations offer valuable insights into the conformational preferences and vibrational modes that are not directly observable.[11] The synergy between these two approaches is crucial for a comprehensive understanding of this important chiral molecule and its potential applications.



For the most accurate theoretical predictions, it is essential to consider a population-weighted average of the properties of the most stable conformers.[6]

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